REACTION_SMILES
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[CH3:1][c:2]1[c:3]([CH2:17][N:18]2[C:19](=[O:32])[c:20]3[c:21]([n:22]([CH3:29])[c:23]4[cH:24][cH:25][cH:26][cH:27][c:28]34)[CH2:30][CH2:31]2)[n:4][cH:5][n:6]1[C:7]([O:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)=[O:16].[CH3:33][CH2:34][OH:35].[CH3:37][OH:38].[ClH:36]>>[CH3:1][c:2]1[c:3]([CH2:17][N:18]2[C:19](=[O:32])[c:20]3[c:21]([n:22]([CH3:29])[c:23]4[cH:24][cH:25][cH:26][cH:27][c:28]34)[CH2:30][CH2:31]2)[n:4][cH:5][nH:6]1
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Name
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Cc1c(CN2CCc3c(c4ccccc4n3C)C2=O)ncn1C(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(CN2CCc3c(c4ccccc4n3C)C2=O)ncn1C(=O)OCc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Cc1[nH]cnc1CN1CCc2c(c3ccccc3n2C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |